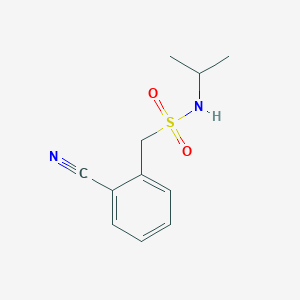

1-(2-cyanophenyl)-N-isopropylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a cyanophenyl group, such as 1-(2-CYANOPHENYL)-3-(2,5-DICHLOROPHENYL)UREA , are often used in chemical research and have various applications.

Synthesis Analysis

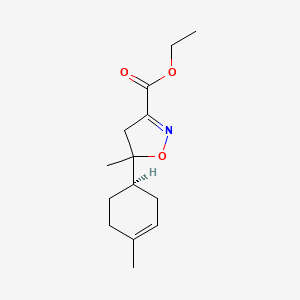

The synthesis of similar compounds often involves reactions with amines . For example, a new method for the synthesis of isothiocyanates involved the replacement reaction of phenyl isothiocyanate and corresponding amines .Molecular Structure Analysis

The molecular structure of cyanophenyl compounds often involves the cyano and hydroxyl groups being in the ring plane .Chemical Reactions Analysis

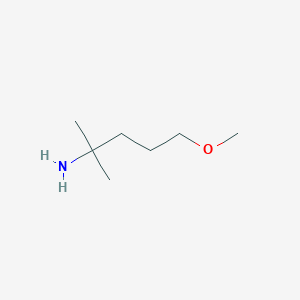

Cyanophenyl compounds can participate in various chemical reactions. For instance, they can undergo protodeboronation or react with amines to form isothiocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of cyanophenyl compounds can vary widely. For instance, 1-(2-Cyanophenyl)piperazine is considered hazardous and can cause severe skin burns and eye damage .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

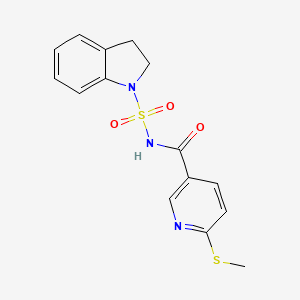

Synthetic Protocols and Applications : Compounds like 1-(2-cyanophenyl)-N-isopropylmethanesulfonamide are often synthesized for their potential use as intermediates in the production of more complex molecules. For instance, sulfonamides and sulfonamide derivatives are recognized for their wide range of biological activities, including enzyme inhibition properties, which makes them valuable in medicinal chemistry for drug design and synthesis (Kharkov University Bulletin Chemical Series, 2020).

Structural Studies and Characterization : Detailed structural characterization of related sulfonamide compounds, using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, underpins the understanding of their properties and potential applications. Such studies can provide valuable information on the geometrical configurations, stability, and reactivity of these compounds, which are essential for their application in chemical synthesis and drug development (Journal of Molecular Structure, 2021).

Potential Applications in Medicinal Chemistry

- Enzyme Inhibition : The structural motifs present in this compound and similar compounds have been explored for their enzyme inhibitory activities. Sulfonamides, in particular, have been studied extensively as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, suggesting potential therapeutic applications of these compounds in diseases where enzyme regulation is beneficial (Journal of Enzyme Inhibition and Medicinal Chemistry, 2006).

Applications in Material Science and Organic Chemistry

- Solid-State Structures and Radical Chemistry : The study of solid-state structures and properties of cyanophenyl-substituted compounds can provide insights into their applications in material science, particularly in the design of novel organic radicals and conductive materials. The crystallographic analysis of such compounds reveals their potential in forming stable radical species, which could be explored for electronic and photonic applications (Inorganic Chemistry, 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-cyanophenyl)-N-propan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFQZHCUWGUOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2639746.png)

![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)

![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)

![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)

![8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2639758.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2639759.png)